molecular formula C21H25NO2 B5059470 4-(1-adamantyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione

4-(1-adamantyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione

Cat. No.: B5059470
M. Wt: 323.4 g/mol
InChI Key: ZUJPHRGYJYIRDO-UHFFFAOYSA-N
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Description

4-(1-Adamantyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione is a complex polycyclic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its rigid, multi-ring structure, which imparts significant stability and reactivity.

Properties

IUPAC Name

4-(1-adamantyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c23-19-17-13-1-2-14(16-6-15(13)16)18(17)20(24)22(19)21-7-10-3-11(8-21)5-12(4-10)9-21/h1-2,10-18H,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJPHRGYJYIRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C(=O)C5C6C=CC(C5C4=O)C7C6C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-adamantyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione typically involves a [4π+2π]-cycloaddition reaction. One common method involves the reaction of N-phenylmaleimide with 2-tropylcyclohexanone. This reaction is carried out under controlled conditions to achieve a high yield of the desired product. The structure of the resulting azacyclic compound is confirmed using modern techniques such as 1D and 2D NMR spectroscopy and X-ray diffraction analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Adamantyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(1-Adamantyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(1-adamantyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione exerts its effects involves interactions with molecular targets and pathways. Its rigid structure allows it to fit into specific binding sites, influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application, such as antiviral activity or material synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Adamantyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione is unique due to its adamantyl group, which imparts additional stability and influences its reactivity. This makes it particularly valuable in applications requiring robust and reactive compounds.

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